

Standard Operating Procedure for Determining the IC50 of DSM265

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Compound of Interest		
Compound Name:	DSM265	
Cat. No.:	B607214	Get Quote

Version: 1.0

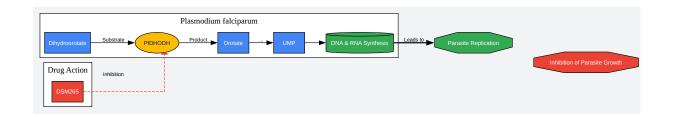
Abstract

This document provides a detailed standard operating procedure (SOP) for determining the 50% inhibitory concentration (IC50) of **DSM265**, a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and development. This SOP covers both the in vitro parasite growth inhibition assay and the biochemical enzyme inhibition assay.

Mechanism of Action of DSM265

DSM265 is a triazolopyrimidine-based compound that selectively targets and inhibits the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] This pathway is essential for the synthesis of DNA and RNA, and therefore crucial for the parasite's survival and replication.[2] Unlike humans, P. falciparum lacks a pyrimidine salvage pathway, making PfDHODH an attractive drug target.[5] **DSM265** has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[1][4]





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Caption: Mechanism of action of **DSM265** targeting PfDHODH.

Quantitative Data Summary

The following tables summarize the reported IC50 and EC50 values for **DSM265**.

Table 1: DSM265 Activity against PfDHODH Enzyme

Enzyme Source	IC50 (nM)	Reference
Recombinant P. falciparum DHODH	8.9	[6]
Recombinant P. vivax DHODH	~17.8 (2-fold higher than PfDHODH)	[1]
Human DHODH	> 41,000	[7]

Table 2: DSM265 In Vitro Activity against P. falciparum Strains



P. falciparum Strain	EC50 (nM)	Comments	Reference
3D7	4.3	-	[6]
3D7	1.8 μg/mL (approx. 4.3 nM)	-	[7]
Drug-resistant strains	1-4 ng/mL (approx. 2.4-9.6 nM)	Includes chloroquine and pyrimethamine- resistant strains	[7]

Experimental Protocols In Vitro P. falciparum Growth Inhibition Assay (EC50 Determination)

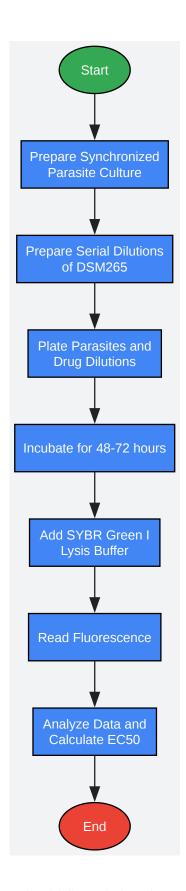
This protocol describes the determination of the 50% effective concentration (EC50) of **DSM265** against asexual blood-stage P. falciparum parasites.

4.1.1 Materials and Reagents

- P. falciparum culture (e.g., 3D7 strain)
- Human erythrocytes
- Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
- DSM265 stock solution (in DMSO)
- 96-well microplates
- SYBR Green I or other DNA intercalating dye
- Lysis buffer
- Plate reader (fluorescence)
- Incubator with gas mixture (5% CO2, 5% O2, 90% N2)



4.1.2 Experimental Workflow



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Caption: Workflow for in vitro parasite growth inhibition assay.

4.1.3 Procedure

- Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage.
- Drug Dilution: Prepare a stock solution of DSM265 in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
- Assay Setup: In a 96-well plate, add the serially diluted **DSM265** to triplicate wells. Add the
 synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to
 each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes)
 controls.
- Incubation: Incubate the plate for 48 to 72 hours under the same conditions as the parasite culture.
- Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis: Subtract the background fluorescence from the negative controls. Normalize
 the data to the positive control (100% growth). Plot the percentage of parasite growth
 inhibition against the log of the DSM265 concentration. Fit the data to a sigmoidal doseresponse curve using a suitable software (e.g., GraphPad Prism) to determine the EC50
 value.[8]

PfDHODH Enzyme Inhibition Assay (IC50 Determination)

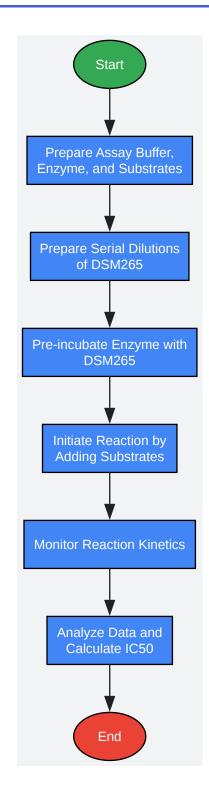
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of **DSM265** against the recombinant PfDHODH enzyme.

4.2.1 Materials and Reagents



- Recombinant PfDHODH enzyme
- **DSM265** stock solution (in DMSO)
- Assay buffer (e.g., Tris-HCl with detergent)
- Substrates: Dihydroorotate (DHO) and a suitable electron acceptor (e.g., Coenzyme Q or 2,6-dichloroindophenol - DCIP)
- 96-well microplates
- Spectrophotometer or plate reader
- 4.2.2 Experimental Workflow





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Caption: Workflow for PfDHODH enzyme inhibition assay.

4.2.3 Procedure



- Reagent Preparation: Prepare all reagents and solutions. Dilute the recombinant PfDHODH enzyme to the desired concentration in the assay buffer.
- Drug Dilution: Prepare serial dilutions of the **DSM265** stock solution in the assay buffer.
- Pre-incubation: In a 96-well plate, add the diluted enzyme and the serially diluted **DSM265** to triplicate wells. Include enzyme-only (no inhibitor) and no-enzyme controls. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (DHO and the electron acceptor).
- Kinetic Measurement: Immediately monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer or plate reader.
 The wavelength will depend on the electron acceptor used (e.g., 600 nm for DCIP).
- Data Analysis: Determine the initial reaction velocity for each concentration of **DSM265**.
 Normalize the velocities to the enzyme-only control (100% activity). Plot the percentage of enzyme inhibition against the log of the **DSM265** concentration. Fit the data to a suitable inhibition model using a non-linear regression software to determine the IC50 value.[8]

Safety Precautions

- Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.
- DSM265 is an investigational compound; handle with care and consult the Material Safety Data Sheet (MSDS).
- When working with P. falciparum, appropriate biosafety level 2 (BSL-2) practices must be followed.
- All biological waste should be decontaminated and disposed of according to institutional guidelines.



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